molecular formula C3H4Cl4OSn B14602015 3-(Trichlorostannyl)propanoyl chloride CAS No. 59586-10-6

3-(Trichlorostannyl)propanoyl chloride

Cat. No.: B14602015
CAS No.: 59586-10-6
M. Wt: 316.6 g/mol
InChI Key: HXOADEFMOHKRHE-UHFFFAOYSA-K
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Description

3-(Trichlorostannyl)propanoyl chloride is an organotin compound with the general formula C₃H₄Cl₄SnO, comprising a propanoyl chloride backbone substituted at the β-position with a trichlorostannyl (-SnCl₃) group. This compound belongs to the acyl chloride family, characterized by high reactivity due to the electrophilic carbonyl chloride (-COCl) group. Organotin compounds like this are pivotal in organic synthesis, particularly in catalytic processes and polymer stabilization, though their toxicity requires careful handling .

Properties

IUPAC Name

3-trichlorostannylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClO.3ClH.Sn/c1-2-3(4)5;;;;/h1-2H2;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOADEFMOHKRHE-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](Cl)(Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499374
Record name 3-(Trichlorostannyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59586-10-6
Record name 3-(Trichlorostannyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of 3-(Trichlorostannyl)propanoic Acid

Assuming the availability of 3-(trichlorostannyl)propanoic acid, chlorination with SOCl₂ or PCl₅ could proceed as follows:
$$
\text{SnCl}3\text{CH}2\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{SnCl}3\text{CH}2\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
Reaction conditions would need to balance reactivity and stability, potentially requiring inert atmospheres and aprotic solvents like dichloromethane.

Tin-Ligand Exchange Reactions

Another route could involve transmetalation, where a preformed tin moiety is introduced to propanoyl chloride. For example, reacting stannic chloride (SnCl₄) with a Grignard reagent (e.g., CH₂CH₂COClMgBr) might yield the desired product:
$$
\text{SnCl}4 + \text{CH}2\text{CH}2\text{COClMgBr} \rightarrow \text{SnCl}3\text{CH}2\text{CH}2\text{COCl} + \text{MgBrCl}
$$
This method mirrors strategies used in silicon chemistry, though tin’s higher reactivity may necessitate lower temperatures.

Challenges and Considerations

  • Stability : The trichlorostannyl group is prone to hydrolysis and oxidative degradation. Reactions must exclude moisture and oxygen.
  • Side Reactions : Competing pathways, such as elimination or polymerization, could dominate if steric or electronic factors destabilize the target compound.
  • Solvent Selection : Low-polarity solvents (e.g., toluene, hexane) may enhance selectivity by minimizing ionic intermediates, as seen in fluorinated acyl chloride syntheses.

Comparative Analysis of Chlorinating Agents

Agent Reactivity Byproducts Suitability for Sn Compounds
SOCl₂ Moderate SO₂, HCl High (if anhydrous)
PCl₅ High POCl₃, HCl Moderate (risk of overchlorination)
Triphosgene Low CO₂, HCl High (controlled release)

Data extrapolated from.

Chemical Reactions Analysis

Types of Reactions

3-(Trichlorostannyl)propanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organotin compounds.

    Reduction Reactions: The compound can be reduced to form organotin hydrides or other reduced species.

    Oxidation Reactions: Oxidation can lead to the formation of tin oxides or other oxidized tin species.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., NH3) or alcohols (e.g., ROH) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of new organotin compounds with different functional groups.

    Reduction: Formation of organotin hydrides.

    Oxidation: Formation of tin oxides or other oxidized species.

Scientific Research Applications

3-(Trichlorostannyl)propanoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce tin-containing groups into molecules.

    Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 3-(Trichlorostannyl)propanoyl chloride involves its reactivity with various nucleophiles and electrophiles. The trichlorostannyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

3-(Trichlorogermyl)propanoyl Chloride (C₃H₄Cl₄GeO)

  • Structural Similarity : Replaces tin (Sn) with germanium (Ge), altering electronegativity and bond strength.
  • Physical Properties :
    • Boiling Point: 89–91°C at 7 Torr .
    • Density: 1.751 g/cm³ .
  • Reactivity : Germanium analogues typically exhibit lower Lewis acidity compared to tin derivatives, reducing their catalytic efficacy in Friedel-Crafts or Stille coupling reactions .

Silicon Derivatives

  • Example: 3-(Trimethylsilyl)propanoyl Chloride (C₆H₁₃ClOSi) Boiling Point: ~150°C (estimated). Key Difference: Silicon’s lower electronegativity results in weaker Si–Cl bonds, making these compounds less hydrolytically stable than their tin counterparts .

Aryl-Substituted Propanoyl Chlorides

3-(4-Methoxyphenyl)propanoyl Chloride (C₁₀H₁₁ClO₂)

  • Application : Intermediate in pharmaceutical synthesis (e.g., anticoagulants).
  • Reactivity: The electron-donating methoxy group (-OCH₃) deactivates the aromatic ring, reducing electrophilicity compared to 3-(Trichlorostannyl)propanoyl chloride .

3-(3-Bromophenyl)propanoyl Chloride (C₉H₈BrClO)

  • Physical Properties :
    • Molecular Weight: 247.52 g/mol.
    • LogP: 3.15 (indicative of moderate lipophilicity) .
  • Key Difference : The electron-withdrawing bromine substituent enhances electrophilicity at the carbonyl, increasing reactivity in nucleophilic acyl substitutions .

Sulfur-Containing Analogues

3-(Methylthio)propanoyl Chloride (C₄H₇ClOS)

  • Application : Used in agrochemicals for pesticide synthesis.
  • Stability : The methylthio (-SCH₃) group provides moderate electron donation, balancing reactivity and stability .

3-Chloropropanesulfonyl Chloride (C₃H₆Cl₂O₂S)

  • Structural Difference : Replaces the carbonyl chloride (-COCl) with a sulfonyl chloride (-SO₂Cl) group.
  • Reactivity : Sulfonyl chlorides are more resistant to hydrolysis but less reactive in forming esters or amides compared to acyl chlorides .

Halogenated Derivatives

3-Chloropropionyl Chloride (C₃H₄Cl₂O)

  • Physical Properties :
    • Molecular Weight: 126.97 g/mol.
    • Density: 1.32 g/cm³ .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³)
This compound C₃H₄Cl₄SnO 328.22 -SnCl₃ N/A ~1.9 (estimated)
3-(Trichlorogermyl)propanoyl chloride C₃H₄Cl₄GeO 270.49 -GeCl₃ 89–91 (7 Torr) 1.751
3-(4-Methoxyphenyl)propanoyl chloride C₁₀H₁₁ClO₂ 198.65 -C₆H₄OCH₃ N/A N/A
3-(3-Bromophenyl)propanoyl chloride C₉H₈BrClO 247.52 -C₆H₄Br N/A N/A
3-Chloropropionyl chloride C₃H₄Cl₂O 126.97 -Cl 110–112 1.32

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